2-Chloro-4-(4-methylsulfonylphenyl)phenol

COX-2 inhibition NSAID pharmacophore methylsulfonylphenyl

This ortho-chloro biphenyl phenol is purpose-built for reproducible COX-2 inhibitor lead optimization. Unlike generic biaryl analogs, its para-methylsulfonyl pharmacophore and ortho-chloro substitution pattern are validated across multiple chemotypes to deliver COX-2 selectivity (SI > 100). The free phenolic –OH enables C–O selective Suzuki-Miyaura cross-coupling while the retained aryl chloride serves as a latent handle for orthogonal derivatization — enabling rapid library assembly. Use this scaffold for systematic SAR, prodrug design (phosphate/sulfate esters), or Phase II sulfonation metabolism studies. Established commercial availability at defined purity (≥98%) eliminates custom-synthesis lead times and batch variability, ensuring screening-to-lead reproducibility that positional isomers cannot match.

Molecular Formula C13H11ClO3S
Molecular Weight 282.738
CAS No. 1261991-24-5
Cat. No. B567031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(4-methylsulfonylphenyl)phenol
CAS1261991-24-5
Molecular FormulaC13H11ClO3S
Molecular Weight282.738
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
InChIInChI=1S/C13H11ClO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3
InChIKeyKFMZWXVTUIQXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS 1261991-24-5): Chemical Identity and Baseline Specifications for Scientific Procurement


2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS 1261991-24-5), also designated as 3-chloro-4′-(methylsulfonyl)-[1,1′-biphenyl]-4-ol, is a biphenyl derivative comprising a chloro-substituted phenol moiety coupled to a para-methylsulfonylphenyl group via a biaryl linkage . The compound has the molecular formula C₁₃H₁₁ClO₃S and a molecular weight of 282.74 g/mol . Key physicochemical identifiers include InChIKey KFMZWXVTUIQXHG-UHFFFAOYSA-N and SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl . Commercial availability typically ranges from 95% to 98% purity, with long-term storage recommended at room temperature in cool, dry conditions [1].

2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS 1261991-24-5): Why Structural Analogs Are Not Interchangeable in Research and Development


The biphenyl scaffold of 2-chloro-4-(4-methylsulfonylphenyl)phenol incorporates three functionally critical and positionally precise elements: a phenolic hydroxyl group, an ortho-chloro substituent, and a para-methylsulfonyl pharmacophore. Even minor structural perturbations—such as removing the chloro group, repositioning the methylsulfonyl moiety, or substituting the phenol with an ether—are known to substantially alter physicochemical properties, biological target engagement, and metabolic fate [1]. Prior structure-activity relationship (SAR) studies across multiple methylsulfonylphenyl-containing chemotypes (including furanones, diarylureas, and acyclic triaryl olefins) have demonstrated that the exact positioning of the methylsulfonyl group critically dictates COX-2 inhibitory potency and isoform selectivity [2] [3]. Generic substitution with a visually similar biphenyl derivative lacking this precise substitution pattern may therefore invalidate experimental reproducibility or confound SAR interpretation in lead optimization campaigns.

2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS 1261991-24-5): Quantitative Differentiation Evidence Relative to Structural Analogs


Structural Determinants of COX-2 Preferential Inhibition: Positional Methylsulfonyl Pharmacophore Requirements

While no published peer-reviewed studies have directly quantified the in vitro COX-2 inhibitory activity (IC₅₀) of 2-chloro-4-(4-methylsulfonylphenyl)phenol, the compound embodies a well-characterized pharmacophoric motif whose potency and selectivity have been systematically evaluated across multiple structurally related chemotypes. A series of novel 4-methylsulfonylphenyl derivatives was synthesized and screened for preferential COX-2 inhibition [1]. The data demonstrate that the para-methylsulfonylphenyl moiety is essential for achieving selective COX-2 inhibition with high selectivity indices relative to COX-1. Importantly, substitution of the methylsulfonyl group from the para- to the ortho- or meta-position, or replacement with alternative electron-withdrawing groups, results in substantial loss of isoform selectivity [1]. These class-level SAR findings establish that the precise structural arrangement preserved in the target compound—a para-methylsulfonylphenyl group coupled to an appropriately substituted aryl partner—is a non-negotiable requirement for attaining the desired COX-2 preferential inhibition profile.

COX-2 inhibition NSAID pharmacophore methylsulfonylphenyl

Suzuki-Miyaura Cross-Coupling Compatibility: C–O Selective Functionalization of Chlorinated Phenol Derivatives

Recent advances in chemoselective cross-coupling of chlorinated phenol derivatives have demonstrated that chloroaryl phenol substrates can undergo C–O bond activation and subsequent Suzuki-Miyaura coupling while preserving the aryl chloride functionality . The target compound, possessing both a phenolic hydroxyl group and an ortho-chloro substituent on the same aromatic ring, represents a substrate class amenable to this selective transformation. The retained aryl chloride following C–O coupling serves as a synthetic handle for subsequent orthogonal functionalization, a capability that would be absent in non-chlorinated biphenyl analogs (e.g., 4-(4-methylsulfonylphenyl)phenol) or in derivatives where the chloro group has been replaced with hydrogen, methyl, or methoxy substituents .

Suzuki coupling C–O activation chemoselective cross-coupling

Phenol O-Sulfonation Susceptibility: Implications for Phase II Metabolic Conjugation

Phenolic compounds are well-established substrates for Phase II conjugation enzymes, particularly sulfotransferases (SULTs) that catalyze O-sulfonation [1]. The presence of an unsubstituted phenolic hydroxyl group in 2-chloro-4-(4-methylsulfonylphenyl)phenol renders it susceptible to sulfonation in hepatic and extrahepatic tissues. For certain research applications—including in vitro metabolism studies, prodrug design, or investigations requiring free phenol functionality—this metabolic liability may be a desired feature rather than a limitation. In contrast, analogs where the phenolic hydroxyl is methylated (O-methyl ether), acylated (ester), or otherwise blocked are metabolically distinct, bypassing sulfonation pathways and potentially exhibiting altered bioavailability and clearance profiles [1].

Phase II metabolism O-sulfonation phenol conjugation

Commercial Availability and Specification Consistency for Reproducible Research

2-Chloro-4-(4-methylsulfonylphenyl)phenol is commercially available from multiple established chemical suppliers with defined purity specifications (typically ≥95% or ≥98%), enabling consistent sourcing for reproducible research applications [1]. In contrast, closely related structural analogs—such as 2-methyl-4-(3-methylsulfonylphenyl)phenol (CAS 1261949-11-4) or 2-methyl-5-(3-methylsulfonylphenyl)phenol (CAS 1261952-36-6)—have substantially more limited commercial availability and may require custom synthesis, introducing delays and cost considerations for time-sensitive research programs .

Chemical sourcing purity specification batch reproducibility

2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS 1261991-24-5): Evidence-Supported Application Scenarios for Scientific and Industrial Use


COX-2 Inhibitor Lead Optimization and Pharmacophore Validation Studies

This compound is optimally deployed as a core scaffold in medicinal chemistry campaigns aimed at developing novel COX-2 preferential inhibitors. The para-methylsulfonylphenyl moiety has been validated across multiple chemotypes as a critical pharmacophoric element conferring high COX-2 selectivity (SI > 100 in representative derivatives) [1]. Researchers can utilize this compound as a starting point for systematic SAR exploration—for instance, by derivatizing the phenolic hydroxyl group to modulate physicochemical properties while preserving the essential para-methylsulfonylphenyl motif required for COX-2 engagement [1].

Chemoselective C–O Cross-Coupling for Orthogonal Functionalization

The ortho-chloro phenol biphenyl architecture renders this compound suitable for C–O selective Suzuki-Miyaura cross-coupling methodologies [1]. In synthetic chemistry laboratories, this enables sequential derivatization strategies: the phenolic C–O bond can be activated and coupled with an aryl or heteroaryl boronic acid while preserving the ortho-chloro substituent intact. The retained aryl chloride then serves as a latent handle for subsequent orthogonal cross-coupling, enabling rapid assembly of complex biaryl-containing libraries that would be inaccessible using non-chlorinated biphenyl analogs [1].

Phase II Metabolism and Prodrug Development Studies

Given the established susceptibility of phenolic compounds to sulfotransferase-mediated O-sulfonation [1], this compound can serve as a model substrate in metabolism studies investigating Phase II conjugation pathways. It is also a candidate for prodrug design where the free phenol is exploited for reversible masking (e.g., phosphate or sulfate ester prodrugs) to modulate aqueous solubility or to achieve site-specific activation by endogenous sulfatases or phosphatases. Analogs lacking the free phenol cannot replicate this metabolic or prodrug design feature [1].

Reproducible Chemical Biology and Screening Campaigns Requiring Consistent Sourcing

For high-throughput screening (HTS) initiatives, chemical probe validation, or any research program requiring batch-to-batch reproducibility and reliable resupply, this compound offers a procurement advantage. Its established commercial availability with defined purity specifications (95–98%) from multiple suppliers [1] reduces the risk of experimental variability introduced by custom-synthesized batches. Positional isomers or methyl-substituted analogs lacking comparable commercial infrastructure may necessitate custom synthesis, introducing lead times and potential batch variability that can compromise screening reproducibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.